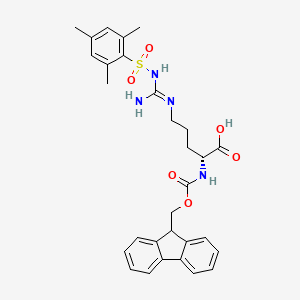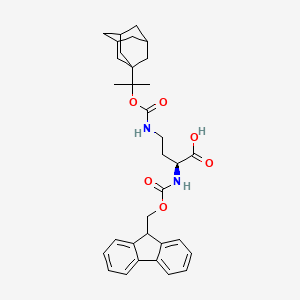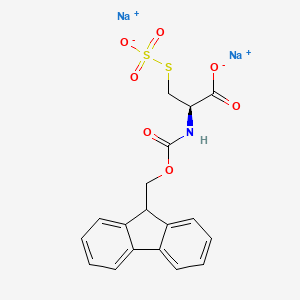
Fmoc-N(Hmb)-Gly-OH
Vue d'ensemble
Description
Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-homobenzyl-glycine, is an amino acid derivative used in peptide synthesis and laboratory experiments. It has a variety of applications in the field of scientific research, including its use as a substrate for enzymatic reactions, a reagent for peptide synthesis, and a building block for peptide libraries. This article will provide an overview of Fmoc-N(Hmb)-Gly-OH, its synthesis method, its scientific research applications, the mechanism of action, its biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Biomedical Applications
Fmoc-N(Hmb)-Gly-OH is utilized in the development of hydrogel scaffolds for 3D cell culture. These hydrogels exhibit cell type-dependent biological activity , which is crucial for tissue engineering and regenerative medicine . The hydrogels’ thermo-sensitive and shear-thinning properties make them suitable for culturing various cell types , including mesenchymal stem cells and tumor cell lines .
Drug Delivery Systems
In the realm of drug delivery, Fmoc-N(Hmb)-Gly-OH-based hydrogels can be used to encapsulate and deliver drugs in a controlled manner. The structural and mechanical properties of these hydrogels allow for the sustained release of therapeutic agents, which is essential for targeted drug delivery applications .
Tissue Engineering
The compound’s ability to form nanofibrous structures through self-assembly makes it a valuable asset in tissue engineering. It can be used to create scaffolds that mimic the extracellular matrix, promoting cell adhesion and proliferation .
Diagnostics
Fmoc-N(Hmb)-Gly-OH derivatives have potential applications in diagnostics. Their self-assembling nature can be harnessed to create nanostructures that may serve as biosensors or diagnostic platforms for detecting various biomarkers .
Bioimaging
In bioimaging, Fmoc-N(Hmb)-Gly-OH can contribute to the development of contrast agents and fluorescent markers . Its aromatic structure allows for the incorporation of imaging moieties, which can enhance the visualization of biological processes .
Therapeutics
The compound’s role in therapeutics is linked to its use in the synthesis of antimicrobial peptidomimetics . These synthesized peptides can target and neutralize pathogens, offering a novel approach to antibacterial therapy .
Chemical Synthesis
Fmoc-N(Hmb)-Gly-OH is widely used in chemical peptide synthesis . Its protecting group properties facilitate the synthesis of complex peptides and proteins, which are essential for various research and industrial applications .
Material Science
Lastly, in material science, the self-assembly properties of Fmoc-N(Hmb)-Gly-OH are exploited to create novel materials with unique mechanical and structural properties. These materials have applications in biomaterials design and nanotechnology .
Mécanisme D'action
Target of Action
Fmoc-N(Hmb)-Gly-OH, also known as Fmoc-(Hmb)Gly-OH, is primarily used in the field of peptide synthesis . Its primary targets are the carboxyl and amino groups of amino acids, which it helps to protect during the peptide bond formation process .
Mode of Action
The Fmoc group acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is base-labile, meaning it can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain . The Hmb group, on the other hand, protects the side chain of the amino acid Glycine .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It allows for the stepwise addition of amino acids to a growing peptide chain, with each addition followed by the removal of the Fmoc group to allow the next amino acid to be added . This process is a key part of solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides .
Pharmacokinetics
The peptides it helps to synthesize can have a wide range of adme (absorption, distribution, metabolism, and excretion) properties, depending on their structure and composition .
Result of Action
The result of the action of Fmoc-N(Hmb)-Gly-OH is the successful synthesis of peptides, including ones of significant size and complexity . These peptides can have a wide range of biological activities, depending on their sequence and structure .
Action Environment
The action of Fmoc-N(Hmb)-Gly-OH is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficiency of peptide synthesis . For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the next step of peptide synthesis .
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-31-17-11-10-16(23(27)12-17)13-26(14-24(28)29)25(30)32-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,27H,13-15H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNQJVQTVYXPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653838 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N(Hmb)-Gly-OH | |
CAS RN |
148515-78-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2-hydroxy-4-methoxyphenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the use of Fmoc-N(Hmb)-Gly-OH impact the structural properties of the final peptide product compared to unprotected glycine?
A2: While Fmoc-N(Hmb)-Gly-OH aids in synthesis, it does have an impact on the final peptide structure. Research on the Alzheimer's disease-related amyloid-beta peptide (Aβ(1-40)) revealed that incorporating Fmoc-N(Hmb)-Gly-OH, even after acetylation of the Hmb group, led to structural differences compared to the native peptide []. Circular dichroism (CD) spectroscopy and gel electrophoresis showed that the Hmb-modified Aβ(1-40) exhibited a different propensity to form alpha-helices and beta-sheets, suggesting that the presence of Hmb, even after acetylation, can influence the peptide's secondary structure and aggregation behavior [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)


